Damnacanthal-d3: A Technical Guide for Researchers
Damnacanthal-d3: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Damnacanthal is a naturally occurring anthraquinone that has garnered significant interest within the scientific community for its diverse pharmacological properties. Isolated primarily from the roots of plants of the Morinda genus, such as Morinda citrifolia (Noni), it has been traditionally used in herbal medicine for centuries. This technical guide provides an in-depth overview of Damnacanthal, with a specific note on its deuterated form, Damnacanthal-d3. While literature specifically detailing Damnacanthal-d3 is scarce, it is understood to be a deuterated isotopologue of Damnacanthal. Such deuterated compounds are invaluable in analytical and drug metabolism studies, often serving as internal standards for mass spectrometry-based quantification due to their similar chemical properties but distinct mass. This guide will focus on the well-documented properties and activities of Damnacanthal, which are directly applicable to its deuterated form in a research context.
Chemical Identity and Structure
Damnacanthal is chemically identified as 3-hydroxy-1-methoxy-9,10-dioxo-9,10-dihydroanthracene-2-carbaldehyde. It is recognized by its characteristic pale yellow crystalline appearance.
Chemical Structure:
The chemical structure of Damnacanthal is provided below:
Structural and Chemical Identifiers:
| Identifier | Value |
| IUPAC Name | 3-hydroxy-1-methoxy-9,10-dioxoanthracene-2-carbaldehyde |
| CAS Number | 477-84-9 |
| Molecular Formula | C₁₆H₁₀O₅ |
| Molecular Weight | 282.25 g/mol |
| SMILES | COC1=C2C(=CC(=C1C=O)O)C(=O)C3=CC=CC=C3C2=O |
| InChI | InChI=1S/C16H10O5/c1-21-16-11(7-17)12(18)6-10-13(16)15(20)9-5-3-2-4-8(9)14(10)19/h2-7,18H,1H3 |
| InChIKey | IPDMWUNUULAXLU-UHFFFAOYSA-N |
Physicochemical Properties
| Property | Value | Reference |
| Melting Point | 210-211 °C | |
| Appearance | Pale yellow crystals | |
| Solubility | Soluble in DMSO (up to 7 mg/mL) | |
| Boiling Point | 531.9±50.0 °C (Predicted) | |
| Density | 1.461±0.06 g/cm³ (Predicted) | |
| pKa | 5.26±0.20 (Predicted) |
Biological Activities and Pharmacological Profile
Damnacanthal exhibits a wide range of biological activities, with its anti-cancer and anti-inflammatory properties being the most extensively studied.
Anticancer Activity
Damnacanthal has demonstrated potent cytotoxic and anti-proliferative effects against a variety of cancer cell lines. Its mechanisms of action are multifaceted and include the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways involved in cancer progression.
Cytotoxicity Data (IC₅₀ Values):
| Cell Line | Cancer Type | IC₅₀ Value (µM) | IC₅₀ Value (µg/mL) | Reference |
| MCF-7 | Breast Cancer | 3.80 ± 0.57 | - | |
| K-562 | Myelogenous Leukemia | 5.50 ± 1.26 | - | |
| CEM-SS | T-lymphoblastic Leukemia | - | 10 | |
| p56lck (autophosphorylation) | - | 0.046 | - | |
| p56lck (exogenous substrate) | - | 0.220 | - |
Anti-inflammatory Activity
Damnacanthal has been shown to possess significant anti-inflammatory properties. It can inhibit the activation of mast cells and suppress the NF-κB signaling pathway, which plays a crucial role in the inflammatory response.
Signaling Pathways Modulated by Damnacanthal
Damnacanthal's biological effects are mediated through its interaction with several key cellular signaling pathways.
p56lck Tyrosine Kinase Inhibition
Damnacanthal is a potent and selective inhibitor of the p56lck tyrosine kinase, a key enzyme in T-cell activation and signaling.
Caption: Inhibition of p56lck signaling by Damnacanthal.
NF-κB Signaling Pathway Inhibition
Damnacanthal can suppress the activation of the NF-κB pathway, a central regulator of inflammation and cell survival.
Caption: Damnacanthal-mediated inhibition of the NF-κB pathway.
c-Met Signaling Pathway Inhibition
Damnacanthal has been identified as an inhibitor of the c-Met receptor tyrosine kinase, which is often dysregulated in cancer.
Caption: Inhibition of the HGF/c-Met signaling cascade by Damnacanthal.
Experimental Protocols
The following are detailed methodologies for key experiments frequently cited in Damnacanthal research.
Cell Viability (MTT) Assay
This protocol is used to assess the cytotoxic effects of Damnacanthal on cancer cell lines.
Materials:
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Damnacanthal stock solution (in DMSO)
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Cancer cell line of interest (e.g., MUM-2B)
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96-well plates
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Complete cell culture medium
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
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Dimethyl sulfoxide (DMSO)
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Microplate reader
Procedure:
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Seed 1 x 10⁴ cells per well in a 96-well plate and incubate for 24 hours.
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Prepare serial dilutions of Damnacanthal in complete medium.
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Remove the existing medium from the wells and add the Damnacanthal dilutions (and a vehicle control with DMSO).
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Incubate the plate for the desired time periods (e.g., 12, 24, or 48 hours).
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Add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.
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Carefully remove the supernatant.
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Add 150 µL of DMSO to each well to dissolve the formazan crystals.
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Measure the optical density (OD) at 490 nm using a microplate reader.
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Calculate cell viability as a percentage of the vehicle-treated control.
Western Blot Analysis
This protocol is used to determine the effect of Damnacanthal on the expression levels of specific proteins.
Materials:
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Damnacanthal
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Cancer cell line of interest (e.g., MUM-2B)
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6-well plates
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RIPA buffer with protease and phosphatase inhibitors
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BCA protein assay kit
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SDS-PAGE gels
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Nitrocellulose or PVDF membranes
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Blocking buffer (e.g., 5% non-fat milk in TBST)
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Primary antibodies (e.g., against Bax, p53, p21, NF-κB, Cyclin D, Cyclin E, GAPDH)
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HRP-conjugated secondary antibody
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Chemiluminescence detection reagent
Procedure:
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Seed 1 x 10⁶ cells per well in a 6-well plate and incubate for 24 hours.
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Treat the cells with various concentrations of Damnacanthal (e.g., 2.5, 5, and 10 µM) for 24 hours.
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Wash the cells twice with PBS and lyse them using RIPA buffer.
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Centrifuge the cell lysates at 12,000 x g for 15 minutes at 4°C to pellet cellular debris.
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Determine the protein concentration of the supernatant using a BCA assay.
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Separate 50 µg of protein from each sample by SDS-PAGE on an 8-10% gel.
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Transfer the separated proteins to a nitrocellulose membrane.
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Block the membrane with 5% skimmed milk in TBST for 1 hour.
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Incubate the membrane with the primary antibody overnight at 4°C.
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Wash the membrane three times with TBST.
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Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
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Wash the membrane three times with TBST.
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Detect the protein bands using a chemiluminescence system.
Cell Cycle Analysis
This protocol is used to investigate the effect of Damnacanthal on cell cycle progression.
Materials:
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Damnacanthal
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Cancer cell line of interest
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6-well plates
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PBS
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Cold 70% ethanol
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Propidium iodide (PI) staining solution (containing RNase A)
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Flow cytometer
Procedure:
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Plate 4 x 10⁵ cells per well in 6-well plates and incubate for 24 hours.
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Treat the cells with various concentrations of Damnacanthal for a specified time (e.g., 72 hours).
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Harvest both attached and floating cells and wash with PBS.
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Fix the cells by slowly adding 1 mL of cold 70% ethanol while vortexing gently.
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Store the fixed cells at -20°C for at least 2 hours.
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Pellet the cells and wash with PBS.
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Resuspend the cell pellet in PI staining solution and incubate for 15-30 minutes in the dark at room temperature.
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Analyze the cell cycle distribution using a flow cytometer.
DNA Fragmentation Assay
This protocol is used to detect apoptosis induced by Damnacanthal through the visualization of DNA laddering.
Materials:
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Damnacanthal
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Cancer cell line of interest
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Cell lysis buffer (e.g., 10 mM Tris-HCl, pH 7.4, 10 mM EDTA, 0.5% Triton X-100)
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RNase A
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Proteinase K
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Phenol:chloroform:isoamyl alcohol
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Isopropanol and 70% ethanol
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Agarose gel
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DNA loading dye
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Ethidium bromide or other DNA stain
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Gel electrophoresis system and UV transilluminator
Procedure:
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Treat cells with Damnacanthal for the desired time to induce apoptosis.
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Harvest the cells and wash with PBS.
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Lyse the cells in lysis buffer.
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Centrifuge to pellet the intact nuclei, and collect the supernatant containing fragmented DNA.
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Treat the supernatant with RNase A to degrade RNA.
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Treat with Proteinase K to digest proteins.
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Perform a phenol:chloroform extraction to purify the DNA.
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Precipitate the DNA with isopropanol.
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Wash the DNA pellet with 70% ethanol and air dry.
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Resuspend the DNA in a small volume of TE buffer.
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Add DNA loading dye and run the samples on an agarose gel.
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Stain the gel with a DNA stain and visualize the DNA fragments under UV light. A characteristic ladder pattern indicates apoptosis.
Conclusion
Damnacanthal is a promising natural compound with significant potential in drug discovery, particularly in the fields of oncology and inflammation. Its well-defined chemical structure and multifaceted biological activities, mediated through the modulation of key signaling pathways, make it a compelling subject for further research. The deuterated form, Damnacanthal-d3, serves as an essential tool for precise quantification in preclinical and clinical studies. This technical
